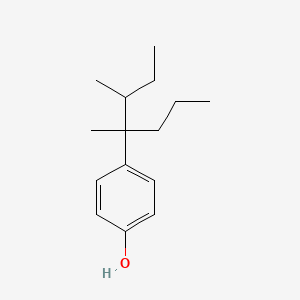

4-(1-Propyl-1,2-dimethylbutyl)phenol

Descripción general

Descripción

4-(1-Propyl-1,2-dimethylbutyl)phenol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol typically involves the alkylation of phenol with 1-propyl-1,2-dimethylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, making it more nucleophilic. The reaction proceeds via a nucleophilic aromatic substitution mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the starting materials, the alkylation reaction, and subsequent purification processes like distillation or recrystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Propyl-1,2-dimethylbutyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Nitro, sulfonyl, and halogenated phenol derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name: 4-(1-Propyl-1,2-dimethylbutyl)phenol

- Molecular Formula: C₁₅H₂₄O

- Molecular Weight: 236.36 g/mol

Physical Properties

- Appearance: Typically a viscous liquid or solid depending on the purity and temperature.

- Solubility: Soluble in organic solvents; limited solubility in water.

Industrial Applications

This compound is utilized in various industrial applications due to its effective properties as a stabilizer and antioxidant.

Table 1: Industrial Uses

| Application | Description |

|---|---|

| Antioxidant | Used in plastics and rubber to prevent degradation. |

| Stabilizer | Acts as a stabilizer in polymer formulations. |

| Surfactant | Employed in detergents and cleaning products. |

Biological Research

This compound has been investigated for its biological activity, particularly its potential as an endocrine disruptor.

Case Studies:

- Study on Endocrine Disruption: Research indicates that compounds like this compound may interfere with hormonal functions. Studies have shown that it can mimic estrogen, affecting reproductive health in animal models .

Environmental Studies

Due to its potential environmental impact, this compound has been analyzed for its persistence and bioaccumulation in aquatic systems.

Research Findings:

- Bioaccumulation Potential: Studies demonstrate that this phenolic compound can accumulate in aquatic organisms, raising concerns about its ecological effects .

Material Science

In material science, it is explored for its role in enhancing the thermal stability of polymers.

Table 2: Material Science Applications

| Material Type | Role of Compound |

|---|---|

| Polymers | Enhances thermal stability and longevity. |

| Coatings | Improves resistance to UV degradation. |

Mecanismo De Acción

The mechanism of action of 4-(1-Propyl-1,2-dimethylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of the 1-propyl-1,2-dimethylbutyl group.

4-Nonylphenol: Contains a nonyl group attached to the phenol ring.

Uniqueness

4-(1-Propyl-1,2-dimethylbutyl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties.

Actividad Biológica

4-(1-Propyl-1,2-dimethylbutyl)phenol, also known by its chemical structure C15H24O, is a phenolic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C15H24O

- Molecular Weight : 224.36 g/mol

- CAS Number : 71413771

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not available |

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act as an endocrine disruptor, affecting hormonal pathways due to its structural similarity to natural hormones. The compound may bind to estrogen receptors, potentially leading to estrogenic effects in biological systems.

Toxicity and Safety Profile

Research indicates that phenolic compounds can exhibit varying degrees of toxicity depending on their structure and dosage. For this compound:

- Acute Toxicity : Limited data are available; however, similar phenolic compounds have shown low acute toxicity in animal studies.

- Chronic Exposure : Long-term exposure may lead to endocrine disruption and other health concerns. Studies on structurally related compounds suggest potential risks for reproductive and developmental health.

Case Studies

- Endocrine Disruption : A study examining the effects of alkylphenols on reproductive health highlighted that compounds like this compound could disrupt normal endocrine function through estrogen receptor modulation. This was evidenced by altered reproductive parameters in animal models exposed to similar phenolic compounds.

- Metabolism and Excretion : Research on the metabolic pathways of related phenolic compounds indicates that they undergo phase I and II metabolism predominantly in the liver. Metabolites are often excreted via urine and bile, suggesting rapid clearance from the body.

- Environmental Impact : Studies have shown that phenolic compounds can bioaccumulate in aquatic organisms, raising concerns about their environmental persistence and potential toxicity to wildlife.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other alkylphenols:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-tert-butylphenol | C10H14O | Endocrine disruptor; low acute toxicity |

| 4-octylphenol | C12H18O | Moderate endocrine activity; potential bioaccumulation |

| 4-nonylphenol | C15H24O | Strong endocrine disruptor; high bioaccumulation potential |

Propiedades

IUPAC Name |

4-(3,4-dimethylheptan-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-11-15(4,12(3)6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWRPQYBQSDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)O)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339659 | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866790-13-8 | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-PROPYL-1,2-DIMETHYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C231NNQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.